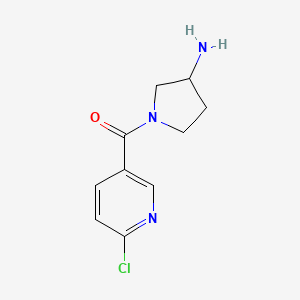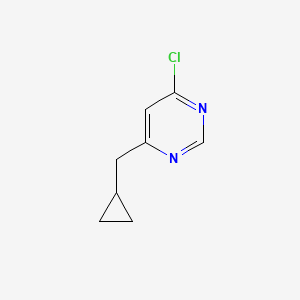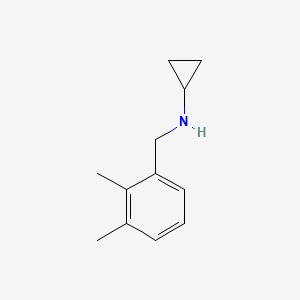
N-(2,3-Dimethylbenzyl)cyclopropanamine
Descripción general
Descripción
N-(2,3-Dimethylbenzyl)cyclopropanamine is a chemical compound with the molecular formula C12H17N . It contains a total of 31 bonds, including 14 non-H bonds, 6 multiple bonds, 3 rotatable bonds, 6 aromatic bonds, 1 three-membered ring, 1 six-membered ring, and 1 secondary amine .
Molecular Structure Analysis
The molecular structure of this compound consists of 30 atoms, including 17 Hydrogen atoms, 12 Carbon atoms, and 1 Nitrogen atom . The compound contains a total of 31 bonds, including 14 non-H bonds, 6 multiple bonds, 3 rotatable bonds, 6 aromatic bonds, 1 three-membered ring, 1 six-membered ring, and 1 secondary amine .Physical and Chemical Properties Analysis
This compound has a molecular weight of 175.27 g/mol . It is recommended to be stored at room temperature . The compound is solid in its physical form .Aplicaciones Científicas De Investigación
Cyclopropanamine Compounds in CNS Disorders
Cyclopropanamine compounds, including N-(2,3-Dimethylbenzyl)cyclopropanamine, have been explored for their potential in treating central nervous system (CNS) disorders. These compounds act as inhibitors of Lysine-specific demethylase 1 (LSD1), an enzyme involved in DNA packaging and gene expression regulation. LSD1 inhibitors have shown promise as therapeutic agents for a range of conditions, including schizophrenia, Rett’s syndrome, fragile X syndrome, Alzheimer’s disease, epilepsy, and drug addiction. The inhibition mechanism involves increasing histone 3 methylation, which affects gene expression and could offer novel treatment avenues for these diseases (B. Blass, 2016).
Oxidative N-Dealkylation and Cyclopropane Ring Fragmentation
Studies on the oxidative N-dealkylation of N-cyclopropylamine by enzymes like horseradish peroxidase have elucidated the fate of the cyclopropane ring upon such reactions. These findings are significant for understanding the metabolic pathways of cyclopropanamine derivatives and their interactions with cytochrome P450 enzymes. This research helps in the development of cyclopropanamine-containing probes for investigating enzyme catalysis and the mechanisms underlying drug metabolism and detoxification processes (C. L. Shaffer, M. Morton, R. Hanzlik, 2001).
Synthesis and Chemical Transformations
Bioactivity and Therapeutic Applications
Research on cyclopropanamine derivatives also extends to their bioactivity and potential therapeutic applications. These compounds have been investigated for their herbicidal and fungicidal activities, offering new approaches to pest control and agricultural productivity. By understanding the mechanisms underlying their bioactivity, researchers can design more effective and environmentally friendly agrochemicals (L. Tian, Jie Song, Jing Wang, Bin Liu, 2009).
Safety and Hazards
The safety information for N-(2,3-Dimethylbenzyl)cyclopropanamine indicates that it has a GHS07 pictogram and a warning signal word . The hazard statements include H315, H319, and H335, which suggest that the compound can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261, P305+351+338, and P302+352, which provide guidance on avoiding breathing dust/fume/gas/mist/vapours/spray, rinsing cautiously with water for several minutes in case of eye contact, and washing with plenty of soap and water in case of skin contact .
Propiedades
IUPAC Name |
N-[(2,3-dimethylphenyl)methyl]cyclopropanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N/c1-9-4-3-5-11(10(9)2)8-13-12-6-7-12/h3-5,12-13H,6-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRIMYHBFDHWKQY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)CNC2CC2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20655399 | |
| Record name | N-[(2,3-Dimethylphenyl)methyl]cyclopropanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20655399 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
625437-38-9 | |
| Record name | N-[(2,3-Dimethylphenyl)methyl]cyclopropanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20655399 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details




Synthesis routes and methods IV
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
amine](/img/structure/B1462091.png)

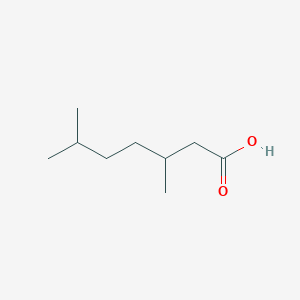
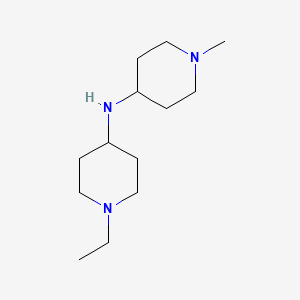

amine](/img/structure/B1462098.png)
![1-{[(Butan-2-yl)carbamoyl]methyl}piperidine-4-carboxylic acid](/img/structure/B1462099.png)
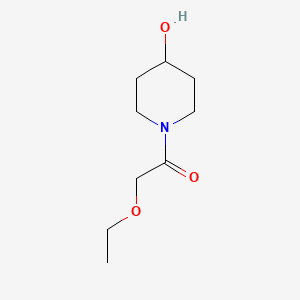
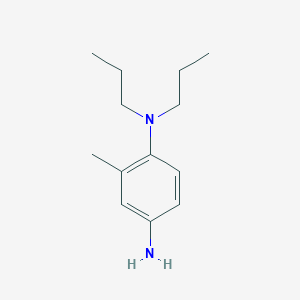
![(Butan-2-yl)({[2-(trifluoromethoxy)phenyl]methyl})amine](/img/structure/B1462104.png)
![(1-Methoxypropan-2-yl)[(2,4,6-trimethylphenyl)methyl]amine](/img/structure/B1462105.png)

